2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide
Description
The compound 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its pharmacological versatility, including kinase inhibition and anticancer activity . Its structure features a tert-butyl group at the pyrazole N1-position and an N-(4-methoxyphenyl)acetamide side chain.
Properties
IUPAC Name |
2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-18(2,3)23-16-14(9-20-23)17(25)22(11-19-16)10-15(24)21-12-5-7-13(26-4)8-6-12/h5-9,11H,10H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBXCGILURGUNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
- Molecular Formula : C18H21N5O3
- Molecular Weight : 355.398 g/mol
- IUPAC Name : N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide
The compound features a pyrazolo[3,4-d]pyrimidine core structure, which is known for its ability to interact with various biological targets.
Anticancer Properties
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class, including this specific compound, exhibit significant anticancer activity. The mechanism often involves inhibition of protein kinases that play crucial roles in cell proliferation and survival pathways.
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Mechanism of Action :
- The compound binds to the active site of specific kinases, inhibiting their activity. This leads to reduced cell growth and proliferation in cancer cell lines.
- Studies have shown that similar compounds can induce apoptosis in cancer cells by disrupting signaling pathways associated with survival and growth .
-
Case Studies :
- A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines showed IC50 values in the low micromolar range against various cancer cell lines . The specific compound's efficacy was comparable to other known anticancer agents.
- In vivo studies indicated a reduction in tumor size in xenograft models treated with related compounds .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, particularly against Mycobacterium tuberculosis.
- Research Findings :
- In vitro studies reported that similar pyrazolo derivatives demonstrated significant inhibitory effects against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM .
- The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound.
| Substituent | Biological Activity | Notes |
|---|---|---|
| tert-butyl | Increased potency | Enhances lipophilicity and cellular uptake. |
| 4-methoxyphenyl | Improved selectivity | Modulates interactions with specific protein targets. |
Research has shown that modifications to the substituents on the pyrazolo[3,4-d]pyrimidine core significantly influence both potency and selectivity against various biological targets .
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for its therapeutic application:
- Absorption : The lipophilic nature due to the tert-butyl group enhances absorption.
- Metabolism : Initial studies suggest metabolic stability; however, further investigations are needed to understand its metabolic pathways fully.
- Excretion : Renal excretion is anticipated based on the molecular weight and structure.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Key Observations :
- Substituent Position : The target compound’s 4-methoxyphenyl group (para position) offers stronger electron-donating effects compared to the 3-methoxyphenyl (meta) analog in , which may alter receptor binding affinity.
- Halogen vs. Alkyl Groups : Fluorine (in ) and chlorine (in ) increase electronegativity and lipophilicity, respectively, whereas tert-butyl (target compound) enhances steric protection against enzymatic degradation .
Key Observations :
- The tert-butyl group’s incorporation (as in the target compound) often requires specialized reagents (e.g., TBAF in ), whereas fluorophenyl derivatives () utilize simpler hydrazine-based cyclization.
- Yields for pyrazolo[3,4-d]pyrimidine derivatives typically range between 60–70%, influenced by steric hindrance from substituents .
Table 3: Physical and Reported Bioactivity Data
Key Observations :
- Chromenyl-substituted derivatives () exhibit higher molecular weights (~589.1) and demonstrated bioactivity in patent examples, suggesting structural flexibility for optimizing target engagement .
Q & A
Q. What are the key steps and optimized conditions for synthesizing this compound?
The synthesis involves multi-step reactions, including cyclization of pyrazolo[3,4-d]pyrimidine precursors and subsequent acylation. Critical parameters include:
- Temperature : Reactions often proceed under reflux (e.g., 80–100°C in ethanol) or at room temperature for sensitive intermediates .
- Catalysts : Bases like triethylamine or sodium hydride are used to facilitate nucleophilic substitutions .
- Solvents : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction efficiency, while ethanol is preferred for recrystallization . Example Protocol :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | 1-(tert-butyl)-4-oxopyrazole, K₂CO₃, DMF, 80°C, 12h | 65 | 90 |
| Acylation | 4-methoxyphenyl isocyanate, Et₃N, THF, RT, 6h | 72 | 95 |
Q. How is the compound characterized to confirm structural integrity?
Standard methods include:
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., tert-butyl at N1, methoxyphenyl at acetamide) .
- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., calculated [M+H]⁺ = 425.18) .
- X-ray Crystallography : Resolves stereoelectronic effects of the pyrazolo-pyrimidine core and tert-butyl group .
Q. What preliminary assays are used to assess bioactivity?
- In vitro kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values reported in low µM range for HeLa and MCF-7) .
- Solubility/Stability : HPLC-based kinetic solubility in PBS (e.g., <10 µM) and stability in plasma (t₁/₂ > 6h) .
Advanced Research Questions
Q. How do structural modifications (e.g., tert-butyl vs. aryl groups) impact target selectivity?
Q. How can contradictory data on enzyme inhibition (e.g., IC₅₀ variability) be resolved?
Discrepancies arise from assay conditions. Mitigation strategies:
- Standardize ATP concentrations (e.g., 1 mM vs. physiological 10 mM) to account for competitive binding .
- Use orthogonal assays : SPR for binding kinetics and ITC for thermodynamic profiling .
- Control for solvent effects : DMSO >1% may artificially inflate IC₅₀ values .
Q. What computational methods predict off-target interactions?
- Molecular docking : AutoDock Vina to simulate binding to non-target kinases (e.g., Abl1, Src) .
- MD simulations : GROMACS to assess stability of ligand-receptor complexes over 100 ns trajectories .
- Pharmacophore modeling : Identify shared features with known toxicophores (e.g., hERG channel blockers) .
Methodological Challenges and Solutions
Q. How to troubleshoot low yields in the final acylation step?
- Issue : Competing hydrolysis of isocyanate intermediates.
- Solution : Use anhydrous solvents (e.g., THF over DCM) and inert atmosphere .
- Alternative : Replace isocyanate with activated esters (e.g., HATU/DIPEA coupling) .
Q. What strategies optimize bioavailability without sacrificing potency?
- Prodrug design : Introduce phosphate esters at the acetamide moiety to enhance solubility .
- Lipid nanoformulations : Encapsulate in PEGylated liposomes to improve plasma circulation .
- Metabolic blocking : Fluorine substitution at vulnerable positions (e.g., C7 of pyrimidine) .
Data Interpretation and Validation
Q. How to validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Confirm compound-induced stabilization of kinases in lysates .
- Western blotting : Monitor downstream phosphorylation (e.g., ERK for EGFR inhibition) .
- CRISPR knockouts : Ablate target kinase to confirm phenotype rescue .
Q. What statistical approaches address variability in biological replicates?
- ANOVA with Tukey’s post-hoc : Compare dose-response curves across cell lines .
- Grubbs’ test : Identify outliers in enzymatic activity datasets .
- PCA : Reduce dimensionality in omics data (e.g., transcriptomics post-treatment) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
